3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one
Description
The compound 3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a pyrimidinylsulfanyl substituent. Its structure includes:
- A sulfanyl bridge linking the quinoline core to a 5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl moiety. The pyrimidine ring contributes hydrogen-bonding capacity (via the hydroxy group) and lipophilicity (via benzyl and methyl groups).
This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes like kinases or receptors where the quinoline and pyrimidine motifs are common pharmacophores .
Properties
Molecular Formula |
C27H20ClN3O2S |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
3-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H20ClN3O2S/c1-16-20(14-17-8-4-2-5-9-17)25(32)31-27(29-16)34-24-23(18-10-6-3-7-11-18)21-15-19(28)12-13-22(21)30-26(24)33/h2-13,15H,14H2,1H3,(H,30,33)(H,29,31,32) |
InChI Key |
WOTDBNCMHNQEOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common approach is the condensation of a quinolinone derivative with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone ketone derivative, while substitution reactions can produce a variety of functionalized quinolinone compounds.
Scientific Research Applications
3-[(5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Quinoline Derivatives
Compound 20 (3-(1-acetyl-5-(4-fluorophenyl)-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one)
- Structural Difference : Replaces the pyrimidinylsulfanyl group with a 1-acetylpyrazolyl substituent.
- Molecular Weight : 457.10 vs. ~525.0 (estimated for the target compound).
- Properties : The acetylpyrazole group introduces polarity (logP ~3.5) but reduces steric bulk compared to the benzyl-pyrimidine moiety.
- Synthesis : Prepared via microwave-assisted acetylation (16% yield, >98% purity) .
Compound 51 (3-(1-acetyl-5-(4-tert-butylphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one)
- Structural Difference : Features a dihydropyrazolyl ring with a tert-butylphenyl group.
- Molecular Weight : 497.2.
- Synthesis : Achieved via hydrazine cyclization (68% yield, >99.5% purity) .
Compound 13 (3-(1,3-benzothiazol-2-ylsulfanyl)-6-chloro-4-phenylquinolin-2(1H)-one)
Pyrimidine-Based Analogs
5-Benzyl-2-{[(4-bromophenyl)methyl]sulfanyl}-6-methylpyrimidin-4(3H)-one
- Structural Difference: Shares the pyrimidin-4(3H)-one core but lacks the quinoline system.
- Molecular Weight : 401.32.
- Properties : Higher logP (4.28) due to bromophenyl substitution; reduced solubility (logSw = -4.3) .
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one
Key Findings
Bioactivity: Quinoline derivatives with pyrimidinylsulfanyl groups (e.g., target compound) may exhibit kinase inhibition similar to pyrimido[4,5-d]pyrimidine CDK2 inhibitors .
Solubility: The hydroxy group on the pyrimidine ring in the target compound improves aqueous solubility compared to non-hydroxylated analogs (e.g., Compound 13) .
Synthetic Accessibility : Microwave-assisted synthesis (used for Compound 20 and 51) achieves high purity (>98%) but variable yields (16–74%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
